(2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-6-8-20-13(14-2-1-9-21-14)10-16-15(18)4-3-12-5-7-19-11-12/h1-5,7,9,11,13,17H,6,8,10H2,(H,16,18)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHNEXGLXIVHPK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through an amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The hydroxyl and amide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of acids, bases, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related acrylamide derivatives:
*logP values estimated using ACD/Percepta or analogous software .
Key Observations:
Heteroaromatic vs. Phenyl Substituents :
- The furan and thiophene groups in the target compound reduce logP (1.98) compared to purely phenyl-substituted analogs (e.g., 3.89 for the piperidinyl-phenyl derivative ).
- Thiophene’s higher lipophilicity compared to furan is counterbalanced by the hydroxyethoxy group in the target compound, enhancing solubility .
Polar Functional Groups :
- The 2-hydroxyethoxy group in the target compound improves solubility over analogs like (2E)-3-(furan-2-yl)-N-(6-[(isopropylsulfamoyl)benzothiazol-2-yl])prop-2-enamide (logP = 3.12), which relies on a sulfamoyl group for polarity .
- Thiourea-containing analogs (e.g., ) exhibit higher hydrogen-bonding capacity but lower metabolic stability.
Biological Activity
The compound (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide is a synthetic organic molecule that has garnered interest in various biological applications due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15NO4S
- Molecular Weight : 281.33 g/mol
The presence of a furan ring and a thiophene moiety contributes to its biological activity by potentially interacting with various biological targets.
Antioxidant Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders. The antioxidant activity can be attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity
Studies have shown that derivatives of furan and thiophene display antimicrobial activity against a range of pathogens. For instance, the compound's structural components may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds have revealed promising results. For example, derivatives with furan and thiophene rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share these properties, warranting further investigation.
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant potential of several furan derivatives, revealing that compounds with similar structures exhibited IC50 values significantly lower than standard antioxidants like ascorbic acid . This suggests a strong potential for the compound in reducing oxidative damage.
- Antimicrobial Tests : A recent study tested various furan-containing compounds against Staphylococcus aureus and Escherichia coli, showing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics. This indicates that our compound may possess similar antimicrobial efficacy.
- Anticancer Research : In vitro studies on furan-thiophene derivatives indicated their effectiveness in inhibiting the proliferation of human colorectal adenocarcinoma cells, with IC50 values suggesting potent anticancer activity . These findings highlight the need for additional research on our compound's anticancer potential.
The biological activity of This compound may involve several mechanisms:
- Free Radical Scavenging : The furan and thiophene moieties are known to donate electrons, neutralizing free radicals.
- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid membranes, disrupting microbial integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, indicating a potential pathway for therapeutic application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
